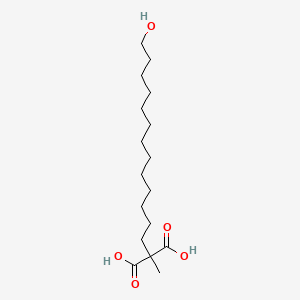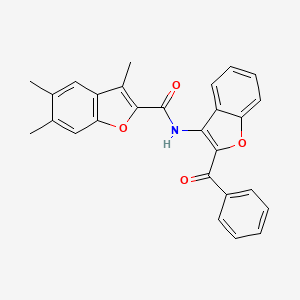
2-(13-Hydroxytridecyl)-2-methylpropanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-Hydroxytridecyl)-2-methylpropanedioic acid typically involves the reaction of a tridecyl alcohol with a malonic acid derivative. The reaction conditions often include the use of a strong acid catalyst to facilitate the esterification process, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(13-Hydroxytridecyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(13-Oxotridecyl)-2-methylpropanedioic acid.
Reduction: Formation of 2-(13-Hydroxytridecyl)-2-methylpropanediol.
Substitution: Formation of 2-(13-Halotridecyl)-2-methylpropanedioic acid.
Scientific Research Applications
2-(13-Hydroxytridecyl)-2-methylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(13-Hydroxytridecyl)-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and carboxylic acid moieties play a crucial role in binding to enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
13-Hydroxytridecylmalonic acid: Similar structure but lacks the methyl group on the propanedioic acid backbone.
2-(13-Hydroxytridecyl)isoindoline-1,3-dione: Contains an isoindoline ring instead of the propanedioic acid backbone.
(13-Hydroxytridecyl)phosphonic acid: Contains a phosphonic acid group instead of the propanedioic acid backbone.
Uniqueness
2-(13-Hydroxytridecyl)-2-methylpropanedioic acid is unique due to the presence of both a hydroxy group on a long tridecyl chain and a methyl-substituted propanedioic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H32O5 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(13-hydroxytridecyl)-2-methylpropanedioic acid |
InChI |
InChI=1S/C17H32O5/c1-17(15(19)20,16(21)22)13-11-9-7-5-3-2-4-6-8-10-12-14-18/h18H,2-14H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
MJCWBCRPZMLYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCO)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(morpholin-4-yl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11582578.png)
![1-(4-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582579.png)
![3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B11582580.png)
![3-methyl-1-phenyl-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydro-1H-cyclododeca[c]pyrazole](/img/structure/B11582585.png)
![3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11582588.png)
![9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11582597.png)
![(2Z)-6-(4-chlorobenzyl)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11582601.png)
![1-(4-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582603.png)
![(3aS,4R,9bR)-9-chloro-6-methyl-4-[4-(thietan-3-yloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11582606.png)
![ethyl 5-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11582620.png)
![(5Z)-2-(2-bromophenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582628.png)
![3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(1-phenyl-ethyl)-propionamide](/img/structure/B11582631.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11582645.png)
